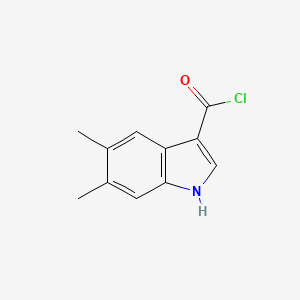

5,6-Dimethyl-1h-indole-3-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6-Dimethyl-1h-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1h-indole-3-carbonyl chloride typically involves the chlorination of 5,6-Dimethyl-1h-indole-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:

5,6-Dimethyl-1h-indole-3-carboxylic acid+SOCl2→5,6-Dimethyl-1h-indole-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the chlorination process.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-1h-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 5,6-Dimethyl-1h-indole-3-carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acid: Formed by hydrolysis.

Alcohol: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-1h-indole-3-carbonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various indole derivatives.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals with anticancer, antiviral, and antimicrobial properties.

Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-1h-indole-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the indole moiety into complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Methyl-1h-indole-3-carbonyl chloride

- 6-Methyl-1h-indole-3-carbonyl chloride

- 1h-Indole-3-carbonyl chloride

Uniqueness

5,6-Dimethyl-1h-indole-3-carbonyl chloride is unique due to the presence of two methyl groups at the 5 and 6 positions of the indole ring. This structural feature can influence the compound’s reactivity and the properties of its derivatives, making it distinct from other indole carbonyl chlorides.

Biologische Aktivität

5,6-Dimethyl-1H-indole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, characterized by two methyl groups at the 5 and 6 positions of the indole ring, influences its biological activity and reactivity towards nucleophiles. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the chlorination of 5,6-Dimethyl-1H-indole-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is performed under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

The biological activity of this compound is primarily attributed to its electrophilic carbonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows for various chemical transformations leading to the formation of amides, esters, and other derivatives. The following reactions are notable:

- Nucleophilic Substitution: The carbonyl chloride reacts with amines and alcohols to form amides and esters.

- Hydrolysis: In aqueous environments, it hydrolyzes to yield 5,6-Dimethyl-1H-indole-3-carboxylic acid.

- Reduction: The compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) .

Anticancer Properties

Research has indicated that indole derivatives, including this compound, possess anticancer properties. Studies have shown that indoles can inhibit tumor growth through various mechanisms:

- Inhibition of Tumor Cell Proliferation: In vivo studies using mouse models have shown that indole derivatives can significantly reduce tumor size and proliferation rates in xenograft models .

- Mechanisms Targeting Cancer Pathways: Indoles are known to interact with key signaling pathways involved in cancer progression. For instance, they can modulate the activity of the PTEN tumor suppressor gene .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Indole Derivatives in Cancer Treatment

A study investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells compared to healthy cell lines .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against multiple bacterial strains. It showed promising results with a higher inhibition rate than traditional antibiotics in some cases .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Yes | Two methyl groups enhancing reactivity |

| 5-Methyl-1H-indole-3-carbonyl chloride | Low | Moderate | Single methyl group |

| Indole-3-carboxylic acid | High | No | Direct precursor for synthesis |

Eigenschaften

IUPAC Name |

5,6-dimethyl-1H-indole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-8-9(11(12)14)5-13-10(8)4-7(6)2/h3-5,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIALUESMEDVWOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC=C2C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40664943 |

Source

|

| Record name | 5,6-Dimethyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-25-3 |

Source

|

| Record name | 5,6-Dimethyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.